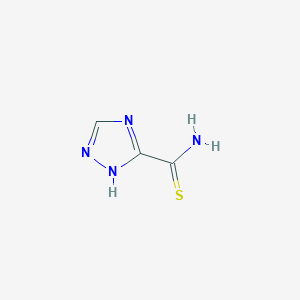

4H-1,2,4-triazole-3-carbothioamide

Description

Contextual Significance of 1,2,4-Triazole (B32235) Heterocycles in Contemporary Chemical Research

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry and materials science. pensoft.net Its unique structure, containing three nitrogen atoms, allows for a variety of non-covalent interactions with biological targets, making its derivatives potent agents for a wide array of therapeutic applications. pensoft.net Compounds incorporating the 1,2,4-triazole nucleus have demonstrated a broad spectrum of biological activities, including antimicrobial, antifungal, anticancer, anticonvulsant, anti-inflammatory, and antiviral properties. chemmethod.comnih.gov The structural rigidity and potential for diverse substitution patterns make the 1,2,4-triazole ring a versatile building block for the design of new functional molecules.

The Role and Reactivity of the Carbothioamide Moiety in Organic Chemistry

The carbothioamide group, and its precursor the thiosemicarbazide (B42300), is fundamental to the synthesis of the 4H-1,2,4-triazole-3-carbothioamide scaffold. The primary role of this moiety is as a key intermediate in cyclization reactions. eurekaselect.com Typically, an acylthiosemicarbazide, formed from the reaction of an acid hydrazide with an isothiocyanate, undergoes intramolecular cyclization to form the 1,2,4-triazole ring. researchgate.net This reaction can be directed by the choice of reaction conditions; alkaline conditions generally favor the formation of 1,2,4-triazoles, while acidic conditions can lead to the formation of 1,3,4-thiadiazoles. ptfarm.pl The reactivity of the resulting thione group (the tautomer of the carbothioamide) allows for further functionalization, such as S-alkylation, to produce a diverse library of derivatives.

Historical Development and Evolution of Research on this compound Systems and their Analogs

The synthesis of 1,2,4-triazole systems containing a sulfur atom at the 3-position has been a subject of research for many decades. Early methods focused on the cyclization of thiosemicarbazide or its derivatives. A classical approach involves the reaction of thiosemicarbazide with carboxylic acids or their derivatives. Over time, more refined methods have been developed to improve yields and allow for a wider range of substituents on the triazole ring.

A significant advancement has been the use of acylthiosemicarbazides as precursors. researchgate.net This two-step approach, involving the initial formation of the acylthiosemicarbazide followed by its cyclization, offers greater control over the final product. The choice of cyclizing agent (acidic or basic) has been a key area of investigation, as it determines the resulting heterocyclic system. ptfarm.pl Modern synthetic strategies continue to evolve, with a focus on more environmentally benign catalysts and reaction conditions.

The oxygen analog, 1,2,4-triazole-3-carboxamide, is also of significant interest, being the major metabolite of the antiviral drug ribavirin. ebi.ac.ukmdpi.com Research into this analog has provided valuable insights into the biological activity of this class of compounds.

Overview of Key Academic Research Trajectories for this compound

Current research on this compound and its derivatives is predominantly focused on their potential applications in medicinal chemistry. The ability to synthesize a wide variety of substituted analogs has led to the discovery of compounds with significant biological activities.

Key Research Areas:

Anticancer Agents: Derivatives of the 1,2,4-triazole-3-thione scaffold have been investigated as potential anticancer agents. nih.gov For instance, certain derivatives have been found to act as inhibitors of DCN1, a protein implicated in cardiac fibrosis and remodeling, which also has relevance in cancer research. nih.gov

Antimicrobial and Antifungal Agents: The 1,2,4-triazole core is a well-established pharmacophore in antifungal drugs. Research continues to explore new derivatives of the carbothioamide scaffold for their activity against various bacterial and fungal strains. nih.gov

Anti-inflammatory and Analgesic Activity: Several studies have reported on the anti-inflammatory and analgesic properties of compounds derived from the 1,2,4-triazole-3-thione nucleus. researchgate.net

Anticonvulsant Activity: The structural features of these compounds have also made them attractive candidates for the development of new anticonvulsant drugs. nih.gov

The general synthetic pathway to many of these biologically active compounds involves the initial formation of a thiosemicarbazide derivative, followed by cyclization to the 1,2,4-triazole-3-thione, which is then often further modified.

Structure

3D Structure

Properties

IUPAC Name |

1H-1,2,4-triazole-5-carbothioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N4S/c4-2(8)3-5-1-6-7-3/h1H,(H2,4,8)(H,5,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYJPYFZLFQUVFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=N1)C(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801296351 | |

| Record name | 1H-1,2,4-Triazole-5-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801296351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3641-11-0 | |

| Record name | 1H-1,2,4-Triazole-5-carbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3641-11-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-1,2,4-Triazole-5-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801296351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4H-1,2,4-triazole-3-carbothioamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4h 1,2,4 Triazole 3 Carbothioamide and Its Functionalized Derivatives

Foundational Synthetic Routes to the 4H-1,2,4-Triazole-3-carbothioamide Core

Traditional methods for the synthesis of the this compound scaffold have historically relied on the cyclization of open-chain precursors. These routes, while established, often provide the fundamental framework for more advanced synthetic explorations.

Cyclization Reactions of Thiosemicarbazide (B42300) and Hydrazinecarbothioamide Precursors

A predominant and classical method for the synthesis of 1,2,4-triazole-3-thiones, which are tautomers of 1,2,4-triazole-3-thiols and can be converted to the carbothioamide, involves the cyclization of thiosemicarbazide or its N-substituted derivatives. nih.gov This approach typically involves the reaction of a thiosemicarbazide with a one-carbon-donating cyclizing agent, such as formic acid or its derivatives. For instance, the reaction of 2-(3,4-dichlorobenzyl)hydrazinecarbothioamide with formic acid leads to the formation of 1-(3,4-dichlorobenzyl)-1H-1,2,4-triazole-3-thiol in an 82% yield. nih.gov

Similarly, hydrazinecarbothioamide precursors are pivotal in constructing the triazole ring. The cyclization of substituted acylthiocarbohydrazides, which can be prepared from the reaction of acylhydrazides with various isothiocyanates, in an alkaline medium, furnishes the corresponding 4-alkyl-5-substituted-1,2,4-triazole-3-thiones in yields ranging from 70-86%. nih.gov The choice of base, such as sodium hydroxide (B78521), potassium hydroxide, or sodium bicarbonate, is crucial for promoting the dehydrative cyclization. nih.gov

Another illustrative example is the synthesis of 4-amino-5-aryl-1,2,4-triazole-3-thiones. This is achieved through the hydrazinolysis of ethyl-substituted benzoates to yield carbonylhydrazides, followed by reaction with carbon disulfide in a basic medium to form oxadiazole-2-thiones. Subsequent reaction with hydrazine (B178648) hydrate (B1144303) affords the desired triazolethiones. nih.gov

Table 1: Examples of Cyclization Reactions of Thiosemicarbazide and Hydrazinecarbothioamide Precursors

| Precursor | Cyclizing Agent/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 2-(3,4-Dichlorobenzyl)hydrazinecarbothioamide | Formic acid | 1-(3,4-Dichlorobenzyl)-1H-1,2,4-triazole-3-thiol | 82 | nih.gov |

| Substituted Acylthiocarbohydrazides | Alkaline media (e.g., NaOH) | 4-Alkyl-5-substituted-1,2,4-triazole-3-thiones | 70-86 | nih.gov |

| Potassium 3-(2-furoyl)dithiocarbazate | Hydrazine hydrate, reflux | 4-Amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol | Not specified | mdpi.com |

Ring-Closing Strategies for 1,2,4-Triazole (B32235) Formation with Carbothioamide Functionalization

Beyond simple cyclizations, various ring-closing strategies have been developed to introduce the carbothioamide functionality or its thiol equivalent onto a pre-formed or concurrently forming 1,2,4-triazole ring. A widely employed method is the alkaline-mediated ring closure of arylthiosemicarbazides. For example, 5-(furan-2-yl or benzyl)-4-(aryl)-4H-1,2,4-triazole-3-thiols have been synthesized in 62-79% yields by refluxing the corresponding 1,4-substituted thiosemicarbazides with sodium hydroxide solution, followed by acidification. mdpi.com

Another strategy involves the reaction of acid hydrazides with carbon disulfide in the presence of a base like potassium hydroxide to form potassium dithiocarbazates. These intermediates can then be cyclized with hydrazine hydrate to yield 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols. mdpi.com This method offers a versatile entry to 4-amino-functionalized triazoles.

Furthermore, one-pot syntheses have been developed. For example, 3,4,5-trisubstituted 1,2,4-triazoles can be prepared from hydrazides and secondary amides through triflic anhydride (B1165640) activation followed by microwave-induced cyclodehydration. organic-chemistry.org While not directly yielding the carbothioamide, this highlights the diversity of ring-closing approaches that can be adapted.

Table 2: Ring-Closing Strategies for 1,2,4-Triazole-3-thiol/carbothioamide Synthesis

| Starting Materials | Key Reagents/Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| 1,4-Substituted thiosemicarbazides | 2N NaOH, reflux, then HCl | 5-Substituted-4-aryl-4H-1,2,4-triazole-3-thiols | 62-79 | mdpi.com |

| Acid hydrazide, Carbon disulfide, KOH | 1. Formation of potassium dithiocarbazate 2. Hydrazine hydrate, reflux | 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiols | 53 (for benzyl (B1604629) derivative) | mdpi.com |

| Hydrazides, Secondary amides | Triflic anhydride, microwave | 3,4,5-Trisubstituted 1,2,4-triazoles | Not specified | organic-chemistry.org |

Modern and Sustainable Approaches in this compound Synthesis

In recent years, the principles of green chemistry have driven the development of more environmentally benign and efficient synthetic methods. These approaches aim to reduce reaction times, energy consumption, and the use of hazardous materials.

Microwave-Assisted Synthesis Techniques

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields. pnrjournal.com The synthesis of 1,2,4-triazole derivatives has significantly benefited from this technology. For instance, a series of 1,2,4-triazole-3-carboxamides were prepared from the corresponding esters and amines under microwave conditions in toluene, avoiding the need for catalysts or metal complexes. researchgate.net This direct amidation is significantly faster than conventional heating methods.

In a specific example leading to derivatives of the target scaffold, 1,2,4-triazole derivatives were synthesized by reacting 1,2,4-triazole-3-thiol with various substituted benzaldehydes under microwave irradiation for just 5-10 minutes, with yields ranging from 64-84%. rjptonline.org Another study reported the microwave-assisted synthesis of novel 1,2,4-triazole derivatives containing a 1,2,3-thiadiazole (B1210528) moiety. The reaction of an intermediate triazole-thiol with substituted benzyl chlorides in a NaOH/DMF/H₂O system at 90 °C for 15 minutes under microwave irradiation provided significantly higher yields and shorter reaction times compared to conventional heating. nih.gov

Table 3: Microwave-Assisted Synthesis of 1,2,4-Triazole Derivatives

| Reactants | Solvent/Conditions | Power/Temp | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1,2,4-Triazole-3-thiol, Substituted benzaldehydes | Not specified | 210 W | 5-10 min | 64-84 | rjptonline.org |

| 5-(4-Methyl-1,2,3-thiadiazol-5-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol, Substituted benzyl chlorides | NaOH/DMF/H₂O | 90 °C | 15 min | 75-86 | nih.gov |

| Ethyl 1,2,4-triazole-3-carboxylate (B8385096), Various amines | Toluene | Not specified/130 °C | 30 min | 80-85 | researchgate.net |

Sonochemical Synthesis Protocols

Sonochemistry, the application of ultrasound to chemical reactions, provides an alternative energy source that can enhance reaction rates and yields. The formation and collapse of cavitation bubbles generate localized high temperatures and pressures, accelerating chemical transformations. nih.gov While specific examples for the direct synthesis of this compound using sonochemistry are less common in the reviewed literature, the synthesis of related triazole derivatives has been successfully demonstrated.

For example, the Suzuki cross-coupling reaction to synthesize highly luminescent 4H-1,2,4-triazole derivatives was significantly accelerated by the use of ultrasound. mdpi.com Another study reported the ultrasound-assisted synthesis of diaryl sulfones bearing 1,2,3-triazole moieties, highlighting the potential of sonochemistry in constructing complex heterocyclic systems. nih.gov These examples suggest that sonochemical methods could be effectively applied to the cyclization and functionalization steps in the synthesis of this compound, potentially offering milder reaction conditions and improved efficiency.

Applications of Flow Chemistry in Synthesis

Continuous flow chemistry represents a significant advancement over traditional batch processing, offering enhanced safety, reproducibility, and scalability for chemical synthesis. While specific literature detailing the flow synthesis of this compound is not abundant, the principles and demonstrated success in synthesizing related heterocyclic structures, such as 1,2,3-triazoles, highlight its potential applicability.

A robust protocol for the synthesis of 1,2,3-triazoles has been established using continuous flow conditions with a heterogeneous copper-on-charcoal catalyst. scispace.com This methodology allows for the synthesis of a diverse set of substituted triazoles with good functional group tolerance and in high yields. scispace.com Such a system could be adapted for the cyclization step in 1,2,4-triazole-3-thione synthesis, which often involves the reaction of thiosemicarbazide intermediates. The precise control over reaction parameters like temperature, pressure, and residence time in a flow reactor could optimize the intramolecular cyclization, potentially minimizing side reactions and improving yields. Furthermore, the use of heterogeneous catalysts simplifies product purification, a key advantage for large-scale production.

Regioselective Derivatization Strategies for this compound

The this compound core possesses multiple reactive sites, including three ring nitrogen atoms (N1, N2, and N4), the exocyclic sulfur atom, and the C5 carbon atom. Achieving regioselective functionalization at these specific sites is crucial for developing derivatives with desired properties.

Alkylation and acylation of the nitrogen atoms in the 1,2,4-triazole ring are common strategies for diversification. However, the presence of multiple nucleophilic nitrogen atoms can lead to mixtures of isomers. Research has shown that in S-protected 1,2,4-triazoles, alkylation with various agents tends to occur at the N(1) and N(2) positions, with N(2) alkylated isomers often being the major products. nih.gov The regioselectivity can be influenced by steric effects. nih.gov For instance, the reaction of 3-benzylsulfanyl-5-(1H-indol-2-yl)-2H-1,2,4-triazole with dibromomethane (B42720) yielded three isomers, with the N1-CH2-N2 linked product being predominant (50% yield) over the N1-CH2-N1 (15%) and N2-CH2-N2 (10%) isomers. nih.gov

To overcome the challenge of regioselectivity, specific synthetic methods have been developed. One highly regioselective method for introducing an alkoxymethyl substituent at the N1 position involves the use of N-silyl derivatives. mdpi.com For example, methyl 1,2,4-triazole-3-carboxylate can be silylated with hexamethyldisilazane (B44280) (HMDS) and then reacted with an acetal (B89532) in the presence of a Lewis acid like SnCl₄ to yield exclusively the methyl 1-(alkoxymethyl)-1,2,4-triazole-3-carboxylate. mdpi.com

| Reagent 1 | Reagent 2 | Conditions | Product | Regioselectivity | Ref |

| 3-Benzylsulfanyl-5-(1H-indol-2-yl)-1,2,4-triazole | Dibromomethane | K₂CO₃, Acetone | Mixture of N1, N2, and N1/N2-linked bis(triazolyl)methanes | N1-CH₂-N2 isomer is major | nih.gov |

| Methyl 1,2,4-triazole-3-carboxylate | HMDS, then Alkoxymethyl acetate (B1210297) | SnCl₄, Acetonitrile, Reflux | Methyl 1-(alkoxymethyl)-1,2,4-triazole-3-carboxylate | N1-substitution only | mdpi.com |

| 4-Amino-1,2,4-triazole | Acetyl Chloride | Dry Benzene (B151609) | N-acyl derivative | N-acylation | chemmethod.com |

The sulfur atom of the thiocarbonyl group (or the tautomeric thiol) is a soft nucleophile, making it highly susceptible to electrophilic attack. S-alkylation is a common and highly regioselective modification. The reaction of 1,2,4-triazole-3-thiols with electrophiles like benzyl chlorides or alkyl halides typically yields exclusively S-substituted products. researchgate.netnih.gov For example, 1,2,4-triazole-3-thiones can be treated with various benzyl or alkyl halides in the presence of a base to generate the corresponding S-substituted derivatives in yields ranging from 70-99%. nih.gov This high regioselectivity makes S-functionalization a straightforward and reliable method for introducing a wide variety of substituents.

| Triazole Precursor | Alkylating/Acylating Agent | Conditions | Product | Yield | Ref |

| 1,2,4-Triazole-3-thiones | Benzyl/Alkyl Halides | 10% aq. NaOH, 60°C | 3-(Alkylthio)-1,2,4-triazoles | 70-99% | nih.gov |

| 4-Aryl-5-aryl-4H-1,2,4-triazole-3-thiols | Benzyl Chlorides | Ethanol (B145695), Reflux | 3-(Benzylthio)-4,5-diaryl-4H-1,2,4-triazoles | Not specified | researchgate.net |

| 4-Aryl-5-aryl-4H-1,2,4-triazole-3-thiols | Bromoacetophenones | Ethanol, Reflux | 3-(Phenacylthio)-4,5-diaryl-4H-1,2,4-triazoles | Not specified | researchgate.net |

Modifying the C5 position of the triazole ring expands the structural diversity of the scaffold. One powerful method for this is the direct C–H arylation. This approach allows for the regioselective formation of a C-C bond at the C5 position of 1-alkyl or 4-alkyl-1,2,4-triazoles under catalytic conditions, typically using palladium catalysts. nih.govnih.gov This method avoids the need for pre-functionalized starting materials and provides rapid access to C5-arylated triazoles. nih.gov

An alternative strategy to obtain C5-substituted derivatives is through a cyclization reaction where the C5 substituent is introduced via one of the starting materials. For instance, 5-alkyl/aryloxymethyl-1,2,4-triazole-3-carboxamides can be synthesized by the cyclization of intermediates derived from appropriately substituted precursors. mdpi.comresearchgate.net

| Strategy | Substrate | Reagent | Catalyst/Conditions | Product | Ref |

| C-H Arylation | 1-Alkyl-1,2,4-triazole | Aryl Halide | Pd Catalyst | 1-Alkyl-5-aryl-1,2,4-triazole | nih.govnih.gov |

| Synthesis via Cyclization | Ethyl 2-(alkoxy)acetimidate hydrochloride | Semicarbazide hydrochloride | Pyridine, Ethanol, Reflux | 5-(Alkoxymethyl)-1,2,4-triazole-3-carboxamide | mdpi.comresearchgate.net |

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating portions of each reactant. MCRs are valuable for rapidly generating libraries of structurally diverse compounds. Several MCRs have been developed for the synthesis of complex 1,2,4-triazole derivatives.

For example, a one-pot, three-component reaction involving a 4-hydroxycoumarin, a trans-β-nitrostyrene, and an aldehyde hydrazone in the presence of a base like sodium carbonate can produce hybrid molecules linking a 1,2,4-triazole to a coumarin (B35378) scaffold via a benzyl bridge. rsc.org Another example involves the reaction of triazolethiones with formaldehyde (B43269) and a secondary amine (Mannich reaction) to produce 2,4,5-trisubstituted triazolethiones, further diversifying the core structure. nih.gov These MCRs provide a powerful platform for creating novel and complex molecular architectures based on the 1,2,4-triazole ring. rsc.orgnih.gov

Optimization of Synthetic Yields and Purity Enhancement Techniques

Maximizing the yield and purity of the final products is a critical aspect of chemical synthesis. A variety of techniques are employed to achieve this in the context of this compound synthesis.

Optimization of Reaction Conditions:

Reagent Selection: The choice of reagents can significantly impact yield and purity. For instance, using di-2-pyridyl-thionocarbonate (DPT) as a thiocarbonyl transfer agent for the synthesis of 4H-1,2,4-triazole-3-thiols has been shown to be more efficient and proceed under milder conditions than using thiocarbonyl diimidazole (TCDI). The by-products from DPT are also more easily removed, simplifying purification. lookchem.com

Energy Sources: Exploring different energy sources can optimize reaction times and yields. The use of microwave or ultrasonic irradiation has been investigated as an alternative to conventional thermal heating for multicomponent heterocyclizations, allowing for optimized synthetic procedures. scilit.com

Purity Enhancement Techniques:

Recrystallization: This is a fundamental and highly effective method for purifying solid compounds. Synthesized 4-amino-4H-1,2,4-triazole-3-thiol intermediates have been recrystallized from solvents like ethanol or water to obtain highly pure products for subsequent reactions. mdpi.com

Chromatography: Column chromatography is extensively used to separate desired products from reaction mixtures, especially when isomers are formed. For instance, different N-alkylation isomers of S-protected 1,2,4-triazoles were successfully separated using column chromatography. nih.gov

Washing/Precipitation: Simple washing and precipitation can be effective for removing impurities. After cyclization, pouring the reaction mixture into an ice/water mixture can precipitate the solid product, which is then filtered and washed to enhance purity. mdpi.compensoft.net

Reaction Condition Optimization (Temperature, Pressure, Time)

The synthesis of 1,2,4-triazole derivatives is highly sensitive to reaction conditions, with temperature, reaction time, and solvent choice playing a crucial role in determining the yield and purity of the final product.

Detailed research has shown that the cyclization of thiourea (B124793) derivatives to form the 1,2,4-triazole ring is often facilitated by heat. For instance, in the synthesis of certain 1,2,4-triazole derivatives, reacting carbothioamide precursors with an excess of hydrazine hydrate involves refluxing the mixture for 20 hours to drive the reaction to completion. pensoft.net In another example, the synthesis of 4-amino-3-(4-methoxybenzyl)-1H-1,2,4-triazole-5(4H)-thione is achieved by refluxing potassium 2-(2-(4-methoxyphenyl)acetyl)-hydrazinecarbodithioate with hydrazine hydrate, yielding 75% of the product. nih.gov

Optimization studies have been conducted to determine the ideal parameters for specific reactions. In the synthesis of a 5-arylamino-1,2,3-triazole-4-carbothioamide, researchers varied the solvent and temperature to improve the yield of the desired N-sulfonylamidine product. researchgate.net The findings indicated that using n-propanol as a solvent at a temperature of 97°C provided the optimal conditions for the reaction. researchgate.net

The synthesis of 4H-1,2,4-triazole-3-thiols, a related class of compounds, involves a two-step process where the initial formation of an isothiocyanate and its subsequent reaction with a hydrazide is carried out at 55°C for 1.5 hours. lookchem.com The final cyclization step to form the triazole ring is then conducted under basic conditions at 85°C for 5 hours. lookchem.com

The following table summarizes the optimization of reaction conditions for the synthesis of a substituted triazole carbothioamide derivative.

Table 1: Optimization of Reaction Conditions

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | n-Butanol | 105 | 24 | Low |

| 2 | n-Propanol | 97 | 12 | 78 |

| 3 | Ethanol | 78 | 24 | No reaction |

| 4 | Water | 100 | 24 | No reaction |

Data derived from an optimization study for the synthesis of a 5-arylamino-1,2,3-triazole-4-carbothioamide derivative. researchgate.net

Catalyst Development and Screening for Enhanced Efficiency

Catalysts play a pivotal role in the synthesis of this compound and its derivatives, influencing reaction rates and selectivity. The cyclization of acylthiosemicarbazides or related thiourea precursors into the 1,2,4-triazole ring is commonly achieved under basic conditions. lookchem.comzsmu.edu.ua Alkaline mediums such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are frequently used to facilitate this ring closure, with studies showing yields between 51-69% when using 4N NaOH. lookchem.comresearchgate.net

In addition to basic catalysts for cyclization, other reagents have been developed to improve the efficiency of the preceding steps. For the synthesis of the thiocarbamoyl group, thiocarbonyl transfer reagents are employed. A comparative study between N,N'-Thiocarbonyldiimidazole (TCDI) and di-2-pyridyl-thionocarbonate (DPT) found that DPT was more efficient. lookchem.com TCDI was prone to decomposition, making stoichiometric control difficult, whereas DPT provided milder reaction conditions and its by-product, 2-pyridone, was more easily removed. lookchem.com

For the synthesis of more complex, functionalized derivatives, advanced catalytic systems are utilized. The Suzuki cross-coupling reaction, a powerful method for forming C-C bonds, has been adapted for the synthesis of 4-alkyl-3,5-bis-aryl-4H-1,2,4-triazoles. mdpi.com This methodology employs a palladium catalyst, such as Pd(PPh₃)₄, in the presence of a base like potassium carbonate (K₂CO₃) and a phase transfer catalyst. mdpi.com The use of microwave irradiation or ultrasound has been shown to significantly accelerate these coupling reactions. mdpi.com

Table 2: Catalyst/Reagent Screening for Triazole Synthesis

| Catalyst/Reagent | Reaction Type | Conditions | Outcome/Yield | Reference |

|---|---|---|---|---|

| 4N NaOH | Cyclization | - | 51-69% | researchgate.net |

| KOH in H₂O/EtOH | Cyclization | 85°C, 5h | - | lookchem.com |

| Di-2-pyridyl-thionocarbonate (DPT) | Thiocarbonylation | 55°C, 1.5h | More efficient than TCDI | lookchem.com |

| N,N'-Thiocarbonyldiimidazole (TCDI) | Thiocarbonylation | 55°C, 1.5h | Less efficient, decomposition issues | lookchem.com |

| Pd(PPh₃)₄ / K₂CO₃ | Suzuki Cross-Coupling | Reflux, 130°C, 7h | Excellent yields | mdpi.com |

Purification Methods (Crystallization, Chromatography)

The isolation and purification of this compound and its derivatives are critical steps to obtain materials of high purity. The most common method for purification is recrystallization. The choice of solvent is crucial for effective purification. For instance, 1-(methoxymethyl)-1,2,4-triazole-3-carboxamide was successfully purified by recrystallization from a mixture of ethanol and ethyl acetate, yielding white crystals. mdpi.com

In cases where simple crystallization is insufficient to separate the desired product from by-products or unreacted starting materials, chromatography techniques are employed. While specific examples for the parent compound are not detailed in the provided context, chromatography is a standard method for purifying organic compounds.

For certain derivatives, specialized purification techniques have been developed. An example is the purification of an S-alkylated 1,2,4-triazole-3-thiol derivative, where the aldehyde product was isolated from the reaction mixture by forming a sodium bisulfite adduct. mdpi.com This method involves reacting the aldehyde with sodium bisulfite to form an α-hydroxy sulfonic acid sodium salt, which can be more easily separated. mdpi.com

The physical form of the purified product is typically a powder or crystalline solid. sigmaaldrich.com The success of the purification is often confirmed by analytical techniques such as melting point determination, NMR spectroscopy, and mass spectrometry. mdpi.comnih.gov

Comprehensive Structural Elucidation and Tautomeric Analysis of 4h 1,2,4 Triazole 3 Carbothioamide

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the molecular structure of 4H-1,2,4-triazole-3-carbothioamide and understanding its tautomeric equilibrium. The 1,2,4-triazole (B32235) ring system can exist in different tautomeric forms, primarily the 1H- and 4H-isomers. nih.govmdpi.com The position of the substituent and the nature of the surrounding medium can influence which tautomer is more stable.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D: 1H, 13C, 15N)

High-resolution NMR spectroscopy is a powerful tool for elucidating the precise connectivity and environment of atoms within a molecule. For this compound, NMR studies are essential to confirm the tautomeric form and the conformation of the carbothioamide group.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of 4H-1,2,4-triazole derivatives, the proton attached to the triazole ring typically appears as a singlet in the aromatic region. For substituted 4-amino-4H-1,2,4-triazole derivatives, this triazole proton signal is often observed in the range of δ 8.20-8.75 ppm. researchgate.net The protons of the carbothioamide group (-CSNH₂) are expected to appear as a broad singlet, with its chemical shift influenced by solvent and concentration due to hydrogen bonding.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton. For substituted 4-amino-4H-1,2,4-triazole derivatives, the triazole ring carbons typically resonate between δ 147 and 160 ppm. researchgate.net The carbon of the carbothioamide group (C=S) is expected to be significantly deshielded and would appear at a lower field. For comparison, in a series of substituted 1-phenyl-1H-1,2,4-triazol-5-amines, the triazole carbons were observed in the range of δ 155-161 ppm. rsc.org

¹⁵N NMR Spectroscopy: While less common, ¹⁵N NMR can provide direct insight into the nitrogen environment and tautomerism. The chemical shifts of the nitrogen atoms in the triazole ring would differ significantly between the 1H and 4H tautomers, allowing for unambiguous assignment.

A detailed analysis of the NMR data for various substituted 1,2,4-triazoles can be found in the literature, which aids in the prediction of the spectral characteristics of the title compound. rsc.orgncl.res.in

Interactive Data Table: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H (Triazole CH) | ~8.5 | s | |

| ¹H (NH₂) | Variable | br s | Dependent on solvent and concentration |

| ¹³C (Triazole C3) | ~160 | s | Attached to the carbothioamide group |

| ¹³C (Triazole C5) | ~150 | s | |

| ¹³C (C=S) | >180 | s | Thioamide carbon |

Note: These are predicted values based on data from analogous compounds and general NMR principles.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by observing its vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching vibrations of the amino group and the triazole ring are anticipated in the region of 3100-3400 cm⁻¹. The C=S stretching vibration of the thioamide group typically appears in the range of 1200-1050 cm⁻¹. The C=N and N-N stretching vibrations of the triazole ring are expected between 1640 and 1433 cm⁻¹. researchgate.net For instance, in a series of N³-(4-methoxyphenyl)-5-(4-nitrophenyl)-4H-1,2,4-triazole-3,4-diamine, the N-H stretching of the primary amine was observed around 3411 and 3362 cm⁻¹, and the C=N stretching of the imine was seen at 1683.71 cm⁻¹. pensoft.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=S bond, being highly polarizable, should give a strong signal in the Raman spectrum. The symmetric vibrations of the triazole ring are also expected to be prominent. Studies on 3-mercapto-1,2,4-triazole have utilized FT-Raman spectroscopy to assign vibrational modes. researchgate.net

Interactive Data Table: Key Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (amine and triazole) | 3100-3400 | Medium to Strong |

| C-H stretch (triazole) | ~3000 | Medium |

| C=N stretch (triazole) | 1500-1640 | Medium to Strong |

| N-N stretch (triazole) | 1400-1450 | Medium |

| C=S stretch (thioamide) | 1050-1200 | Medium to Strong |

Note: These are expected ranges based on literature data for similar functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption maxima (λ_max) are characteristic of the chromophores present. The 1,2,4-triazole ring itself exhibits weak absorption in the UV region. nih.gov The presence of the carbothioamide group, a chromophore, is expected to result in absorption bands in the UV region. For substituted 4H-1,2,4-triazole derivatives, absorption maxima have been reported in the range of 296-351 nm, which are attributed to π → π* and n → π* electronic transitions. nih.govnih.gov The exact position of the absorption bands will be influenced by the solvent polarity.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-resolution mass spectrometry is a crucial technique for determining the exact molecular formula of a compound and for studying its fragmentation patterns, which can provide structural information.

Molecular Formula Determination: The monoisotopic mass of this compound (C₃H₄N₄S) is 128.01567 Da. uni.lu HRMS can confirm this with high accuracy.

Fragmentation Analysis: The fragmentation pattern in mass spectrometry can help to elucidate the structure. For this compound, common fragmentation pathways would likely involve the loss of small neutral molecules such as HCN, N₂, and H₂S from the protonated molecule [M+H]⁺. The fragmentation of the triazole ring is a characteristic feature. Studies on the fragmentation of 1,2,4-triazole derivatives have shown common fragmentation patterns that can be used for structural confirmation. researchgate.netnih.gov PubChem predicts several adducts for this compound, including [M+H]⁺ at m/z 129.02295 and [M+Na]⁺ at m/z 151.00489. uni.lu

Solid-State Structural Determination via X-ray Crystallography

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction Studies of this compound and its Derivatives

In the crystal structure of 1H-1,2,4-triazole-3-carboxamide, the molecule is planar. The molecules are organized into sheets through extensive N-H···O and N-H···N hydrogen bonding interactions. nih.gov The C=O bond length of 1.252 Å confirms the amide form. nih.gov

For this compound, it is expected that the thione tautomer would predominate in the solid state, similar to other 3-mercapto-1,2,4-triazoles. The crystal packing would likely be dominated by N-H···S and N-H···N hydrogen bonds, forming a robust network. The crystal structure of 4-amino-3-hydrazino-5-mercapto-1,2,4-triazole also shows a planar triazole ring with extensive hydrogen bonding. rsc.org

Interactive Data Table: Crystallographic Data for 1H-1,2,4-Triazole-3-carboxamide (Analog)

| Parameter | Value | Reference |

| Molecular Formula | C₃H₄N₄O | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/n | nih.gov |

| a (Å) | 3.6944 | nih.gov |

| b (Å) | 17.527 | nih.gov |

| c (Å) | 7.0520 | nih.gov |

| β (°) | 94.4670 | nih.gov |

| V (ų) | 455.24 | nih.gov |

| Z | 4 | nih.gov |

This data is for the carboxamide analog and serves as a model for the thioamide derivative.

Analysis of Supramolecular Interactions (Hydrogen Bonding, π-Stacking)

The arrangement of molecules in the solid state is governed by a variety of non-covalent forces, known as supramolecular interactions. For this compound, hydrogen bonding and π-stacking are the predominant forces that direct its crystal packing and influence its physical properties.

Hydrogen Bonding: The 1,2,4-triazole ring and the carbothioamide group are rich in hydrogen bond donors and acceptors. The triazole ring contains both pyrrole-type (-NH-) and pyridine-type (=N-) nitrogen atoms, while the carbothioamide group (-C(=S)NH₂) provides an N-H donor and a sulfur acceptor. This functionality allows for the formation of extensive hydrogen bond networks.

In a theoretical and experimental study on the closely related molecule 4H-1,2,4-triazole-3,5-diamine (4TZDA), it was demonstrated that all nitrogen atoms can act as hydrogen bond acceptors, and all hydrogen atoms attached to nitrogen can act as donors. mjcce.org.mk The study investigated complexes with DMSO and water, finding that the interactions were stronger with water. mjcce.org.mk The most stable interactions were of the lpO···H-N and lpN···H-O type, indicating strong directionality and contribution to the stability of the complexes. mjcce.org.mk For this compound, similar strong N-H···N and N-H···S hydrogen bonds are expected to be primary motifs in its crystal lattice, creating robust multidimensional networks.

Polymorphism and Co-crystallization Studies

While specific studies on the polymorphism and co-crystallization of this compound are not widely reported, the behavior of analogous 1,2,4-triazole systems provides significant insight into its potential capabilities.

Polymorphism: Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. These different forms, or polymorphs, can have different physical properties, such as melting point, solubility, and stability. Given the multiple hydrogen bonding sites and the potential for different tautomeric forms to be present, it is highly probable that this compound could exhibit polymorphism under different crystallization conditions (e.g., solvent, temperature). Studies on other versatile 1,2,4-triazole building blocks have revealed polymorphism, where different hydrogen-bonding assemblies lead to distinct 3-D networks.

Co-crystallization: Co-crystallization involves forming a crystalline solid that contains two or more different molecular components in a stoichiometric ratio. This technique is often used to modify the physicochemical properties of a molecule. The rich hydrogen-bonding functionality of this compound makes it an excellent candidate for forming co-crystals with other molecules (co-formers) that have complementary functional groups, such as carboxylic acids or other heterocycles. For quasi-degenerate tautomeric systems, the co-crystallization of two different tautomers in the same lattice is also a possibility, although it is a relatively rare phenomenon.

Tautomerism and Isomerism of this compound Systems

Tautomerism, the interconversion of structural isomers through proton migration, is a fundamental characteristic of 1,2,4-triazole systems. The presence of multiple nitrogen atoms in the ring and the exocyclic carbothioamide group leads to a complex equilibrium of several possible tautomeric and isomeric forms.

Investigation of Thione-Thiol Tautomerism Equilibria

The carbothioamide group at the 3-position of the triazole ring gives rise to a significant thione-thiol tautomerism. The molecule can exist in the thione form, characterized by a C=S double bond, or the thiol (or mercapto) form, which contains a C-S single bond and an S-H group.

The equilibrium between these two forms is a critical aspect of the molecule's chemistry. Experimental studies on related 1,2,4-triazole-3-thione derivatives using methods like HPLC-MS have confirmed the simultaneous presence of both thione and thiol forms in solution. jocpr.com These studies consistently show that the thione form is the major component in the mixture. jocpr.com The greater polarity of the thione tautomer results in a shorter retention time on reversed-phase chromatography columns compared to the less polar thiol form. jocpr.com

Prototropic Isomers and Their Relative Stabilities

In addition to thione-thiol tautomerism, prototropic tautomerism involving the nitrogen atoms of the triazole ring leads to several possible isomers. A proton can reside on the N1, N2, or N4 atom of the triazole ring. Combining these with the thione/thiol forms results in multiple potential isomers, each with a different relative stability.

Table 1: Relative Stabilities of 1,2,4-Triazole-3-thione Tautomers (Theoretical)

| Tautomer Form | Ring Position of H | Functional Group | Relative Stability |

|---|---|---|---|

| Thione | 1-H / 2-H | C=S | Most Stable |

| Thione | 4-H | C=S | Less Stable |

| Thiol | - | C-SH | Least Stable (in gas phase) |

Data derived from computational studies on 1,2,4-triazole-3-thione systems. nih.gov

Experimental and Theoretical Approaches to Tautomeric Preferences

A combination of experimental and theoretical methods is employed to fully characterize the tautomeric equilibria in 1,2,4-triazole systems.

Experimental Approaches:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁵N NMR are powerful tools for identifying tautomers. For instance, the ¹H NMR spectra of 4-amino-1,2,4-triazole-3-thione derivatives show characteristic signals for the N-H protons in the 13–14 ppm range, which is indicative of the thione tautomeric form. nih.gov

Mass Spectrometry (MS): Techniques like HPLC-MS can separate and identify different tautomers in a mixture, providing quantitative data on their relative abundance in solution. jocpr.com

Spectrophotometry (UV/IR): UV and IR spectroscopy can distinguish between tautomers based on their different electronic structures and vibrational modes. jocpr.com The C=S and S-H bonds of the thione and thiol forms, respectively, have distinct IR absorption frequencies.

X-ray Crystallography: This method provides definitive structural information in the solid state, identifying which tautomer is present in the crystal lattice.

Theoretical Approaches:

Ab Initio and Density Functional Theory (DFT): Computational methods are used to calculate the geometries and relative energies of all possible tautomers. nih.govresearchgate.net Methods like B3LYP and M06-2X are commonly used. nih.govresearchgate.net These calculations can predict the most stable tautomer in the gas phase and, with the inclusion of solvent models (like PCM or SMD), in solution. researchgate.netrsc.org

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to investigate electronic properties, such as charge distribution and orbital interactions, which helps to explain the relative stabilities of the different tautomers. nih.gov

Vibrational Frequency Calculations: Theoretical calculations of vibrational spectra can be compared with experimental IR and Raman data to confirm the identity of the predominant tautomer. nih.gov

Table 2: Methods for Studying Tautomerism in 1,2,4-Triazole-3-thione Systems

| Method Type | Specific Technique | Information Obtained |

|---|---|---|

| Experimental | NMR (¹H, ¹³C, ¹⁵N) | Identification of tautomers in solution, structural assignment. nih.gov |

| HPLC-MS | Separation and quantification of tautomers in mixtures. jocpr.com | |

| UV-Vis Spectroscopy | Distinguishing electronic transitions of different tautomers. jocpr.com | |

| IR Spectroscopy | Identifying functional groups (C=S vs. S-H). jocpr.com | |

| X-ray Crystallography | Definitive structure determination in the solid state. | |

| Theoretical | DFT/Ab Initio Calculations | Relative energies, geometric structures, reaction barriers. nih.govrsc.org |

| NBO Analysis | Electronic charge distribution, orbital interactions. nih.gov | |

| Vibrational Analysis | Predicted IR/Raman spectra for comparison with experiment. nih.gov |

Theoretical and Computational Chemistry Studies on 4h 1,2,4 Triazole 3 Carbothioamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4H-1,2,4-triazole-3-carbothioamide, such studies would provide invaluable insights into its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Frequencies

Density Functional Theory (DFT) is a robust method for determining the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and predicting its vibrational (infrared and Raman) spectra. A typical study would employ a functional, such as B3LYP, combined with a basis set (e.g., 6-311++G(d,p)) to find the global minimum on the potential energy surface. The resulting optimized geometrical parameters (bond lengths, bond angles, and dihedral angles) and calculated vibrational frequencies are crucial for confirming the structure and for comparison with experimental data, were it available.

Ab Initio Methods for High-Level Energetic Calculations

For more accurate energy calculations, especially for reaction mechanisms or tautomeric stability, higher-level ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory would be employed. These methods, while computationally more demanding, provide a more precise picture of the electronic energy of the molecule.

Calculation of Frontier Molecular Orbitals (HOMO-LUMO) and Related Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO's energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability. From these energies, various reactivity descriptors such as electronegativity, chemical hardness, and softness can be calculated, providing a quantitative basis for predicting how the molecule will interact with other chemical species.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, an MEP map would be expected to show negative potential around the nitrogen atoms of the triazole ring and the sulfur atom of the carbothioamide group, indicating these as likely sites for electrophilic attack. Conversely, the hydrogen atoms would exhibit positive potential.

Molecular Modeling and Simulation Approaches

Beyond the properties of a single molecule in a vacuum, molecular modeling and simulation can predict its behavior in a condensed phase, such as in a solvent.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

Molecular Dynamics (MD) simulations would be employed to study the dynamic behavior of this compound over time. By simulating the motion of the molecule and its surrounding solvent molecules, MD can reveal its conformational flexibility, preferred orientations, and the nature of its interactions with the solvent (e.g., hydrogen bonding). This information is crucial for understanding its behavior in a biological or chemical system.

Molecular Docking Studies for Ligand-Target Interactions (in silico)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is used to predict the binding mode and affinity of a small molecule ligand, such as derivatives of this compound, to the active site of a target protein.

Several studies have utilized molecular docking to investigate the potential of 1,2,4-triazole (B32235) derivatives as therapeutic agents. For instance, in a study of novel 1,2,4-triazole-based acetamide (B32628) derivatives as potential anti-cancer agents, molecular docking revealed excellent binding affinities to c-kit tyrosine kinase and protein kinase B. nih.gov Compound 7f , which showed the highest anti-proliferative activity, exhibited binding affinities of -176.749 kcal/mol and -170.066 kcal/mol to these kinases, respectively. nih.gov

Another study focused on 1,2,4-triazole derivatives as inhibitors of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase (InhA). nih.gov Molecular docking of compound 7e into the InhA active site showed a binding energy score of -11.7 kcal/mol. nih.gov The docking analysis revealed specific interactions, such as a hydrogen bond between the 4-morpholino ring oxygen and Val65, and another between the 1,2,3-triazol-1-yl benzoic acid and Ile194. nih.gov

Similarly, docking studies of 1,4-disubstituted-1,2,3-triazoles against Xanthine Oxidase demonstrated that compounds 9f and 9h had significant binding energies of -7.29 kcal/mol and -7.59 kcal/mol, respectively, suggesting they could be potent inhibitors. thesciencein.org

These examples highlight how molecular docking provides valuable insights into the ligand-target interactions of this compound derivatives, guiding the design of more potent and selective inhibitors for various therapeutic targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Derivation of Descriptors)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. This is achieved by correlating physicochemical properties or theoretical molecular descriptors of the compounds with their experimentally determined activities.

For 1,2,4-triazole derivatives, 3D-QSAR studies have been successfully employed to understand their anticancer potential. nih.govnih.gov In one such study on substituted 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol derivatives, a 3D-QSAR model was generated using the k-Nearest Neighbor-Molecular Field Analysis (kNN-MFA) method. nih.govnih.gov This model yielded a statistically significant correlation coefficient (r²) of 0.8713, indicating a strong relationship between the descriptors and the biological activity. nih.govnih.gov The model also showed good predictive capacity, with an external predictivity (pred_r²) of 0.8109. nih.govnih.gov The study identified that steric and electrostatic fields were crucial for the anticancer activity of these compounds. nih.govnih.gov

Another QSAR study focused on 1,2,4-triazole derivatives as α-glucosidase inhibitors for the treatment of diabetes. researchgate.net This research aimed to establish a connection between the structural features of the compounds and their inhibitory activity. researchgate.net By developing a QSAR model based on chemical descriptors, the study could predict the activity of new triazole derivatives. researchgate.net

The theoretical derivation of descriptors in QSAR studies involves calculating various parameters that describe the chemical structure in a numerical format. These can include electronic descriptors (like atomic charges), steric descriptors (related to the size and shape of the molecule), and hydrophobic descriptors (related to the molecule's affinity for non-polar environments). The selection of relevant descriptors is a critical step in building a robust and predictive QSAR model.

Mechanistic Insights from Computational Studies

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry provides powerful tools to investigate reaction mechanisms, allowing for the elucidation of reaction pathways and the characterization of transition states. This is crucial for understanding how molecules like this compound and its derivatives are synthesized and how they react.

The synthesis of the 4H-1,2,4-triazole-3-thiol ring often involves the cyclization of thiourea (B124793) derivatives. researchgate.net A proposed mechanism begins with the reaction of halides with potassium thiocyanate (B1210189) (KSCN) to form isothiocyanate derivatives. These then react with a hydrazide, such as isonicotinic acid hydrazide, to produce thioureas. researchgate.net The subsequent treatment of these thiourea derivatives with a base, like sodium hydroxide (B78521) (NaOH), leads to the cyclization and formation of the 1,2,4-triazole ring. researchgate.net

Computational studies can model this process, calculating the energies of reactants, intermediates, transition states, and products. This allows for the determination of the most likely reaction pathway and the identification of the rate-determining step. For example, photochemical synthesis of 1,2,4-triazoles has been investigated through experimental and computational studies, which helped to elucidate the reaction mechanism involving triplet intermediates and azomethine ylides. rsc.org

Furthermore, computational methods are used to study cycloaddition reactions involving 1,2,4-triazole derivatives. For instance, the reactions of 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD) have been studied theoretically to understand the formation of various cycloadducts. uzhnu.edu.uaresearchgate.net These studies provide insights into the stereoselectivity and regioselectivity of such reactions.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Spectra)

Computational methods are increasingly used to predict spectroscopic parameters, which can aid in the structural characterization of newly synthesized compounds.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is a valuable tool for confirming the structure of organic molecules. mdpi.com Quantum-chemical calculations, often using Density Functional Theory (DFT) methods like B3LYP with appropriate basis sets, can provide theoretical chemical shifts. mdpi.com These calculated values are then often scaled and compared with experimental data. For example, in the characterization of 1,2,4-triazole derivatives, the appearance of specific signals in the ¹H and ¹³C NMR spectra, such as those for the triazole ring carbons and protons, confirms the successful synthesis. nih.govsemanticscholar.org Computational predictions can help in the assignment of these signals. mdpi.com

UV-Vis Spectra: Time-dependent density functional theory (TD-DFT) is a common method for simulating Ultraviolet-Visible (UV-Vis) absorption spectra. researchgate.net These calculations can predict the absorption maxima (λmax) and the corresponding electronic transitions. For instance, a computational study on methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate predicted its UV-Vis spectra, showing absorption features between 170 nm and 210 nm. researchgate.net The study also investigated the effect of solvent on the spectra, predicting a red shift in methanol (B129727) compared to the gas phase. researchgate.net Such predictions are useful for interpreting experimental UV-Vis spectra of this compound and its derivatives. nih.gov

Coordination Chemistry of 4h 1,2,4 Triazole 3 Carbothioamide and Its Metal Complexes

Ligand Characteristics of 4H-1,2,4-Triazole-3-carbothioamide

The coordination behavior of this compound is dictated by the presence of multiple potential donor atoms within its structure. The interplay of these sites allows for a variety of coordination modes, making it a versatile ligand in the synthesis of metal complexes.

Identification of Potential Nitrogen and Sulfur Donor Sites

The this compound molecule possesses several potential coordination sites. The triazole ring itself contains three nitrogen atoms, and the carbothioamide group introduces an additional nitrogen and a sulfur atom. The exocyclic sulfur atom of the thioamide group and the nitrogen atoms of the triazole ring are the primary potential donor sites. nih.gov The ligand can exist in tautomeric thione and thiol forms, which influences its coordination behavior. In the solid state and in solution, the thione form is generally predominant.

Chelation Modes and Bridging Capabilities in Metal Complex Formation

Based on studies of analogous 1,2,4-triazole-3-thiol derivatives, this compound is expected to act as a versatile ligand, exhibiting both chelation and bridging coordination modes.

Bidentate Chelation: In many instances, related ligands coordinate to a single metal center in a bidentate fashion, forming a stable five-membered chelate ring. This typically involves the exocyclic sulfur atom and one of the adjacent nitrogen atoms of the triazole ring (N2 or N4). For example, in complexes of 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol, the ligand coordinates through the sulfur and the amino group nitrogen. nih.gov

Bridging Coordination: The triazole ring is well-known for its ability to bridge two or more metal centers. This can occur through the N1 and N2 atoms of the triazole ring, leading to the formation of polynuclear or polymeric structures. This bridging capability is a key feature of 1,2,4-triazole-based ligands and is anticipated for this compound.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 1,2,4-triazole-based ligands is typically achieved through the reaction of the ligand with a suitable metal salt in an appropriate solvent.

Preparation of Complexes with Transition Metals (e.g., Cu, Zn, Ni, Co, Fe, Pt, Pd, Au)

The synthesis of transition metal complexes with ligands analogous to this compound has been widely reported. A general method involves the reaction of the ligand with a metal salt (e.g., chlorides, acetates, or nitrates) in a solvent such as ethanol (B145695) or methanol (B129727). The reaction mixture is often refluxed to ensure complete complexation, followed by cooling to induce precipitation of the complex. nih.govekb.eg

For instance, complexes of Ni(II), Cu(II), Zn(II), and Cd(II) with 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol have been successfully prepared by reacting the ligand with the corresponding metal acetates in a 2:1 ligand-to-metal molar ratio in an alcoholic medium. nih.gov Similarly, Schiff base derivatives of 4-amino-5-mercapto-4H-1,2,4-triazole have been used to synthesize complexes with Co(II), Ni(II), Cu(II), and Zn(II). ajol.info

Synthesis of Complexes with Lanthanides and Actinides (if applicable)

While the coordination chemistry of 1,2,4-triazole (B32235) derivatives with transition metals is well-established, reports on their complexes with lanthanides and actinides are less common. However, the presence of both "hard" nitrogen and "soft" sulfur donor atoms suggests that these ligands could potentially form stable complexes with the "hard" lanthanide and actinide ions. The synthesis would likely involve similar methodologies as with transition metals, possibly using salts like nitrates or perchlorates in polar aprotic solvents to facilitate coordination.

Spectroscopic (IR, UV-Vis, NMR, EPR) and Elemental Analysis of Complexes

The characterization of newly synthesized metal complexes is crucial to determine their structure and properties. A combination of spectroscopic techniques and elemental analysis is typically employed.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode of the ligand. The IR spectrum of the free ligand is compared with that of the metal complex. A shift in the vibrational frequencies of the C=S and C-N bands of the thioamide group, as well as the N-N and C=N bands of the triazole ring, upon complexation provides evidence of coordination. For example, a decrease in the frequency of the C=S stretching vibration and an increase in the C-N stretching frequency are indicative of coordination through the sulfur atom. New bands appearing in the far-IR region of the complex's spectrum can often be assigned to metal-sulfur (M-S) and metal-nitrogen (M-N) vibrations.

UV-Visible (UV-Vis) Spectroscopy: Electronic spectroscopy provides information about the electronic transitions within the complex and can help to deduce the geometry of the metal center. The spectra of the complexes typically show bands corresponding to ligand-to-metal charge transfer (LMCT) and d-d transitions for transition metal complexes. The positions and intensities of these bands are characteristic of the coordination environment around the metal ion (e.g., octahedral, tetrahedral, or square planar).

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligand and its diamagnetic metal complexes. Changes in the chemical shifts of the protons and carbons of the ligand upon coordination can confirm complex formation and provide insights into the coordination mode. In complexes of 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol, observable changes in the chemical shifts are taken as evidence of complexation. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is a valuable technique for studying paramagnetic metal complexes, such as those of Cu(II) and Co(II). The g-values and hyperfine coupling constants obtained from the EPR spectrum can provide detailed information about the electronic structure and the nature of the metal-ligand bonding.

Elemental Analysis: Elemental analysis (C, H, N, S) is used to determine the empirical formula of the synthesized complexes, confirming the stoichiometry of the metal and ligand.

Data from Analogous 1,2,4-Triazole-3-thiol Complexes

To illustrate the expected spectroscopic data, the following table summarizes typical findings for complexes of ligands structurally related to this compound.

| Metal Ion | Ligand | Coordination Geometry | Key Spectroscopic Features | Reference |

| Ni(II) | 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Tetrahedral | Bidentate coordination via sulfur and amino nitrogen. | nih.gov |

| Cu(II) | 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Square Planar | Bidentate coordination via sulfur and amino nitrogen. | nih.gov |

| Zn(II) | 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Tetrahedral | Bidentate coordination via sulfur and amino nitrogen. | nih.gov |

| Co(II) | Schiff base of 4-amino-5-mercapto-4H-1,2,4-triazole | Octahedral | Tridentate coordination via deprotonated oxygen, azomethine nitrogen, and thiol sulfur. | ajol.info |

Magnetic Properties and Electronic Structure of Metal-4H-1,2,4-Triazole-3-carbothioamide Complexes

The magnetic properties and electronic structure of metal complexes containing this compound and its derivatives are crucial for understanding their geometric arrangements and bonding characteristics. The magnetic behavior of these complexes is primarily dictated by the d-electron configuration of the central metal ion and the geometry of the coordination sphere.

Studies on complexes synthesized with ligands analogous to this compound, such as 4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thione, provide significant insights. In these systems, the ligand typically acts as a bidentate chelator, coordinating through the thione/thiol sulfur atom and a nitrogen atom from the triazole ring.

Magnetic susceptibility measurements are instrumental in assigning the geometry of these complexes. For instance, the magnetic moment of a Cu(II) complex with a related triazole-thione Schiff base ligand was found to be 1.82 B.M., a value consistent with a distorted octahedral geometry. Similarly, a Ni(II) complex exhibited a magnetic moment of 3.11 B.M., and a Co(II) complex showed a moment of 4.78 B.M., both suggesting octahedral coordination around the metal ions. revistabionatura.comajol.info In contrast, a Pt(IV) complex with a similar ligand was found to be diamagnetic (0.08 B.M.), which is expected for a d6 ion in an octahedral field. revistabionatura.com

The electronic spectra of these complexes further elucidate their structure. The appearance of d-d transition bands in the visible region is characteristic of the specific geometry. For example, Ni(II) and Co(II) complexes often display multiple absorption bands corresponding to spin-allowed transitions within a high-spin octahedral ligand field. ajol.info Charge transfer bands, typically from the ligand to the metal (LMCT), are also observed, usually in the UV region. revistabionatura.com The combination of magnetic data and electronic spectra allows for the confident assignment of coordination geometries, which are often found to be octahedral for Co(II) and Ni(II), and square-planar or tetrahedral for other metals like Cu(II) and Cd(II), depending on the specific ligand and reaction conditions. ugm.ac.id

Table 1: Magnetic Moments and Suggested Geometries for Metal Complexes of a 4H-1,2,4-Triazole-3-thione Derivative

| Metal Ion | Magnetic Moment (B.M.) | Suggested Geometry |

|---|---|---|

| Co(II) | 4.78 | Octahedral |

| Ni(II) | 3.11 | Octahedral |

| Cu(II) | 1.82 | Distorted Octahedral |

| Pt(IV) | 0.08 | Octahedral |

Data derived from studies on complexes of 4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thione and its Schiff base. revistabionatura.comajol.info

X-ray Crystallography for Coordination Geometry and Supramolecular Architecture

X-ray crystallography is the definitive method for determining the precise coordination geometry and observing the extended supramolecular architectures of metal-4H-1,2,4-triazole-3-carbothioamide complexes. While crystal structures for complexes of the parent this compound are not extensively reported, detailed structural analyses of complexes with the closely related tautomer, 1H-1,2,4-triazole-3-thiol (HtrzSH), and its derivatives provide a clear picture of the coordination possibilities.

The 1,2,4-triazole-3-thione/thiol ligand is highly versatile, capable of adopting numerous coordination modes. In a study of cadmium(II) polymers, the HtrzSH ligand was shown to exhibit at least six different bridging modes, influenced by the anions present in the synthesis. acs.org These varied bridging patterns, involving the sulfur atom and the N1, N2, and N4 atoms of the triazole ring, give rise to diverse coordination polymers with 1D, 2D, or 3D structures. acs.org

A common coordination pattern is the N1,N2-bridging mode of the triazole ring, which connects adjacent metal centers, similar to pyrazolate ligands. acs.org This bridging often leads to the formation of dinuclear or polynuclear complexes and extended coordination polymers. The thione/thiol group provides an additional coordination site, allowing for chelation or further bridging. For example, in a dinuclear zinc complex bridged by 3,5-diamino-1,2,4-triazole, the triazole ligand acts as an N1,N2-bidentate bridge between the two metal centers. acs.org

The supramolecular architecture of these complexes is heavily influenced by non-covalent interactions, particularly hydrogen bonding. In zinc complexes with amino-substituted triazoles, extensive N-H···Cl hydrogen bonding networks can link individual complex units into higher-dimensional structures. acs.org The presence of the carbothioamide group in the target ligand offers additional hydrogen bond donors (N-H) and acceptors (C=S), facilitating the formation of robust and intricate supramolecular assemblies. For instance, crystal structures of related triazole-carboxamides show that N—H···O and N—H···N hydrogen bonds link molecules into infinite two-dimensional sheets.

Table 2: Observed Coordination Modes of 1H-1,2,4-Triazole-3-thiol (HtrzSH) in Cadmium(II) Polymers. acs.org

| Anion Present | Ligand Coordination Mode | Resulting Structure |

|---|---|---|

| Chloride | Monodentate (S-donor) | Discrete Monomer |

| Bromide | Bridging (μ₂-S, N⁴) | 1D Chain |

| Iodide | Bridging (μ₃-S, N¹, N⁴) | 2D Layer |

| Sulfate | Bridging (μ₃-S, N¹, N²) | 3D Framework |

Catalytic Applications of this compound Metal Complexes

The metal complexes of this compound and related triazole-thiones are an emerging area of interest in catalysis. Their potential stems from the combination of a versatile heterocyclic scaffold, which can be readily functionalized, and a coordinated metal center, which can act as a Lewis acid or participate in redox cycles.

While specific catalytic applications for metal complexes of unsubstituted this compound are not yet widely documented, research on related derivatives demonstrates their potential. Metal complexes incorporating triazole ligands have been explored as catalysts in various organic reactions. For example, certain imine-oxime complexes of triazole derivatives have been successfully employed to catalyze numerous organic transformations. samipubco.com

The development of heterogeneous catalysts is a key area where these complexes could be valuable. By anchoring the complexes to a solid support or by designing them as insoluble coordination polymers, the catalyst can be easily separated from the reaction mixture and potentially reused. acs.org For instance, a heterogeneous palladium(II) complex supported on a thiazole-based ligand was shown to be an efficient and reusable catalyst for the synthesis of pyrazole-4-carbonitrile derivatives under ultrasonic irradiation. acs.org This suggests that similar palladium or other transition metal complexes of triazole-thiones could exhibit analogous activity in C-C coupling or condensation reactions. The presence of both soft (sulfur) and hard (nitrogen) donor atoms in the this compound ligand allows for coordination to a wide range of metal ions, opening possibilities for tuning the catalytic activity for specific organic transformations.

The application of metal-4H-1,2,4-triazole-3-carbothioamide complexes in polymerization reactions is a largely unexplored field of research. The structural features of these complexes, particularly the ability of the triazole ring to bridge metal centers, suggest potential for applications in this area. Late transition metal complexes are well-known catalysts for various polymerization reactions, such as olefin polymerization. The electronic and steric environment provided by the this compound ligand could potentially be tuned to control polymer chain growth and properties. However, based on currently available scientific literature, there are no specific reports detailing the use of these complexes as catalysts for polymerization reactions. This represents a nascent area with opportunities for future investigation.

Metal-Organic Frameworks (MOFs) and Coordination Polymers Incorporating this compound

The 1,2,4-triazole moiety is a highly effective building block for the construction of Metal-Organic Frameworks (MOFs) and coordination polymers due to its excellent bridging capabilities. researchgate.net The N1 and N2 atoms of the triazole ring readily bridge adjacent metal centers, leading to robust and often porous structures. The addition of the carbothioamide functional group at the 3-position introduces further coordination sites (S and amide N), enhancing the potential for creating diverse and functional materials.

Although MOFs built specifically from the unsubstituted this compound ligand are not prevalent in the literature, numerous examples using related 1,2,4-triazole derivatives highlight the promise of this ligand class. For example, bitopic 1,2,4-triazole linkers have been used to construct 3D "metal oxide-organic frameworks" (MOOFs) with molybdenum(VI) oxide, where the triazole group acts as a short-distance N1,N2-bridge between molybdenum ions. nih.gov

The functional groups on the triazole ring play a critical role in directing the final structure and properties of the framework. In a series of cadmium(II) coordination polymers synthesized with 1H-1,2,4-triazole-3-thiol, the anion present during synthesis induced different coordination modes of the ligand, resulting in a variety of structures ranging from simple 1D chains to complex 3D frameworks. acs.org This demonstrates that the thione group is an active participant in framework construction. Similarly, MOFs based on ligands like bis(carboxyphenyl)-1,2,4-triazole show how additional functional groups (carboxylates) can be used in conjunction with the triazole core to build isoreticular series of frameworks with tunable porosity and adsorption properties dependent on the metal ion used (e.g., Cu, Co, Zn). researchgate.net These findings strongly suggest that this compound is a promising candidate for designing novel MOFs and coordination polymers with potential applications in gas storage, separation, and sensing. rsc.orgnih.gov

Mechanistic Investigations of Biological Activities of 4h 1,2,4 Triazole 3 Carbothioamide in Vitro and Molecular Level

Anti-Microbial Mechanisms of Action (Cellular and Biochemical Pathways)

While the broader class of 1,2,4-triazole (B32235) derivatives has been a subject of interest in the development of new antimicrobial agents, specific mechanistic studies on 4H-1,2,4-triazole-3-carbothioamide are limited. However, research on related triazole compounds provides insights into potential mechanisms of action.

Inhibition of Essential Microbial Enzyme Systems (e.g., DNA gyrase, cell wall biosynthesis enzymes)